2-Chloro-5-mercaptobenzonitrile
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Overview
Description
2-Chloro-5-sulfanylbenzonitrile, also known as o-chloro-5-mercaptobenzonitrile, is an organosulfur compound with the molecular formula C7H4ClNS and a molecular weight of 169.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-chloro-5-sulfanylbenzonitrile involves the nucleophilic aromatic substitution of 2-chlorobenzonitrile with thiol reagents under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for 2-chloro-5-sulfanylbenzonitrile often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfanylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-sulfanylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biochemistry: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-sulfanylbenzonitrile involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H4ClNS |
---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
2-chloro-5-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4ClNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H |
InChI Key |
GQFHDOABVASHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)C#N)Cl |
Origin of Product |
United States |
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